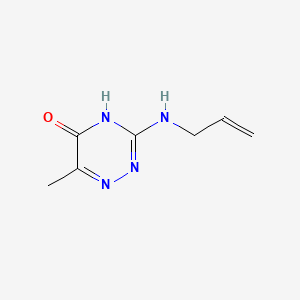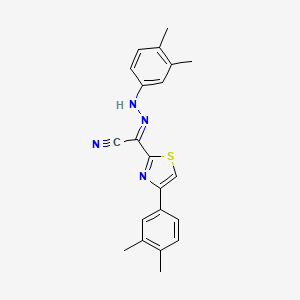
3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one” is a derivative of 1,2,4-triazin-5(4H)-one, which is a type of heterocyclic compound. The “allylamino” group at the 3-position and the “methyl” group at the 6-position are substituents on the triazine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available in the literature, it might be synthesized through a series of reactions involving allylamine and a suitable 1,2,4-triazin-5(4H)-one derivative .Molecular Structure Analysis
The molecular structure of this compound would consist of a 1,2,4-triazin-5(4H)-one ring with an allylamino group attached at the 3-position and a methyl group at the 6-position .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The allylamino group might participate in reactions typical of amines and alkenes, such as acid-base reactions, nucleophilic substitutions, or additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As an organic compound, it would likely be soluble in organic solvents. The presence of the amine group might confer basic properties .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
- Synthesis and Characterization : The compound "3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one" and its derivatives have been synthesized and characterized, highlighting their structural properties and potential as intermediates in the production of more complex molecules. For example, allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one have been obtained, showcasing the aromatic character of some derivatives and their extensive hydrogen bonding, which could be of interest in materials science and drug design (Hwang et al., 2006).
Applications in Dentistry
- Dentistry and Adhesion : A study on triazine monomers, including derivatives of 3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one, revealed their potential in improving the adhesive strength of restorative resins to dentin. This application is crucial in dentistry, where strong bonding between materials and tooth structures is required for the longevity of dental restorations (Lee et al., 1986).
Material Science and Polymer Chemistry
- High-Performance Thermosets : Novel benzoxazine monomers containing allyl groups have been synthesized from compounds related to "3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one," demonstrating their utility in creating thermosets with excellent thermal and mechanical properties. Such materials are valuable in high-performance applications, such as aerospace and automotive industries, where materials must withstand extreme conditions (Agag & Takeichi, 2003).
Chemical Analysis and Environmental Studies
- Pesticide Analysis : The use of plasma desportion mass spectrometry for analyzing s-alkylaminotriazines, related to the compound of interest, underscores the importance of these methods in identifying and quantifying pesticides. This application is vital for environmental monitoring and ensuring the safety of agricultural products (Bourcier et al., 1995).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-methyl-3-(prop-2-enylamino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-3-4-8-7-9-6(12)5(2)10-11-7/h3H,1,4H2,2H3,(H2,8,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYONGSYYOKRMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride](/img/structure/B2865361.png)
![N-[(1E)-(dimethylamino)methylene]-2-[(4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2865362.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865363.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2865368.png)
![N-{4-[(4-{[4-(acetylamino)phenyl]sulfonyl}-1,4-diazepan-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2865369.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2865370.png)

![2-[[1-[(2-Chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2865377.png)
![N-[1-[[4-(Trifluoromethyl)phenyl]methyl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2865381.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2865384.png)